molecular formula C8H9ClN2S B183708 4-Chlorobenzyl carbamimidothioate CAS No. 46124-27-0

4-Chlorobenzyl carbamimidothioate

Cat. No.: B183708
CAS No.: 46124-27-0
M. Wt: 200.69 g/mol
InChI Key: YOCWIHYZDHPSHD-UHFFFAOYSA-N
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Description

S-(4-Chlorobenzyl)isothiourea hydrochloride is a chemical compound known for its antimicrobial properties. It is a derivative of isothiourea, characterized by the presence of a 4-chlorobenzyl group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Chlorobenzyl)isothiourea hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for S-(4-Chlorobenzyl)isothiourea hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(4-Chlorobenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isothiourea derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Chlorobenzyl)isothiourea hydrochloride stands out due to its specific activity against multidrug-resistant bacteria and its ability to disrupt the bacterial cytoskeleton. Its unique mechanism of action and broad-spectrum activity make it a valuable compound in the field of antimicrobial research .

Properties

IUPAC Name

(4-chlorophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCWIHYZDHPSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196737
Record name p-Chlorobenzylpseudothiuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46124-27-0, 544-47-8
Record name p-Chlorobenzylpseudothiuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chlorobenzylpseudothiuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-CHLOROBENZYLPSEUDOTHIURONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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